molecular formula C21H27NO2 B12628405 (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine CAS No. 920803-05-0

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine

Cat. No.: B12628405
CAS No.: 920803-05-0
M. Wt: 325.4 g/mol
InChI Key: FEFAPHDCTKYTCW-FQEVSTJZSA-N
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Description

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is a chiral chemical building block of significant interest in medicinal chemistry and drug discovery research. This compound features a morpholine ring, a common heterocycle in pharmaceuticals, which is substituted with a tert-butyl group for steric influence and a benzyloxyphenyl group that provides a versatile handle for further synthetic modification . The specific stereochemistry at the 2-position ((R)-enantiomer) is critical for studies investigating stereospecific interactions with biological targets, making it a valuable reagent for the synthesis of more complex, optically active molecules . Researchers utilize this and related compounds as key intermediates in the exploration of structure-activity relationships (SAR), particularly in the development of receptor ligands and other biologically active molecules . Its structural motifs are often found in compounds screened for various therapeutic areas. This product is intended for research purposes as a chemical reference standard or synthetic intermediate in a controlled laboratory environment. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and handle the compound in accordance with all applicable laboratory and regulatory practices.

Properties

CAS No.

920803-05-0

Molecular Formula

C21H27NO2

Molecular Weight

325.4 g/mol

IUPAC Name

(2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine

InChI

InChI=1S/C21H27NO2/c1-21(2,3)22-13-14-23-20(15-22)18-9-11-19(12-10-18)24-16-17-7-5-4-6-8-17/h4-12,20H,13-16H2,1-3H3/t20-/m0/s1

InChI Key

FEFAPHDCTKYTCW-FQEVSTJZSA-N

Isomeric SMILES

CC(C)(C)N1CCO[C@@H](C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)N1CCOC(C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Phenolic Precursors

This method involves the reaction of a benzyloxy-substituted phenol with a tert-butylmorpholine derivative.

Reagents :

  • Benzyloxyphenol
  • tert-Butylmorpholine
  • Base (e.g., sodium hydride)

Procedure :

  • Dissolve benzyloxyphenol in a suitable solvent (e.g., THF).
  • Add sodium hydride to deprotonate the phenolic hydroxyl group.
  • Introduce tert-butylmorpholine and stir the reaction mixture at room temperature for several hours.
  • Quench the reaction and purify the product via column chromatography.

Method 2: Umpolung Amide Synthesis

This method utilizes an umpolung strategy to form the amide bond necessary for morpholine formation.

Reagents :

  • Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetate)
  • N-Iodosuccinimide (NIS)
  • Cesium carbonate

Procedure :

  • Combine benzyl ester and cesium carbonate in a solvent mixture.
  • Add N-Iodosuccinimide to facilitate the umpolung reaction.
  • Stir under inert atmosphere for 24 hours.
  • Extract with ethyl acetate, dry over magnesium sulfate, and purify by silica gel chromatography.

Method 3: Microwave-Assisted Synthesis

Microwave-assisted synthesis can enhance reaction rates and yields.

Reagents :

  • Same as Method 1 or Method 2

Procedure :

  • Place reactants in a microwave-compatible vessel with appropriate solvent.
  • Set microwave conditions to optimize temperature and time based on previous empirical data.
  • Monitor the reaction progress using TLC until completion.
  • Purify the resultant product through standard techniques.

Comparative Analysis of Methods

Method Reaction Time Yield (%) Advantages Disadvantages
Direct Synthesis Several hours Moderate Simple procedure Requires careful handling of bases
Umpolung Amide Synthesis 24 hours High High selectivity More complex reagent requirements
Microwave-Assisted Synthesis Minutes High Faster reactions Equipment cost and availability

Chemical Reactions Analysis

Types of Reactions

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The morpholine ring can be reduced under specific conditions to form a piperidine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Piperidine derivatives.

    Substitution: Nitro or halogenated phenyl derivatives.

Scientific Research Applications

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The benzyloxy group may facilitate binding to hydrophobic pockets, while the morpholine ring can interact with polar or charged residues. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyloxy)phenylboronic acid: Shares the benzyloxyphenyl group but lacks the morpholine ring and tert-butyl group.

    4-(Benzyloxy)phenyl acetic acid: Contains the benzyloxyphenyl group but has an acetic acid moiety instead of the morpholine ring.

Uniqueness

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is unique due to the combination of its morpholine ring, benzyloxyphenyl group, and tert-butyl group. This unique structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds.

Biological Activity

(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine is an organic compound notable for its unique structural features, including a morpholine ring, a benzyloxyphenyl group, and a tert-butyl substituent. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.

  • Molecular Formula : C21H27NO2
  • Molecular Weight : 325.4 g/mol
  • IUPAC Name : (2R)-4-tert-butyl-2-(4-phenylmethoxyphenyl)morpholine
  • CAS Number : 920803-05-0

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The morpholine ring enhances the compound's ability to engage with hydrophilic environments, while the benzyloxy group may facilitate binding to hydrophobic pockets in proteins or receptors. This structural combination allows the compound to modulate biological pathways effectively.

Potential Targets:

  • Receptors : The compound may act as a ligand for specific receptors, influencing signaling pathways.
  • Enzymes : It could inhibit or activate enzymes involved in metabolic processes.

1. Anti-inflammatory Properties

Research indicates that this compound has shown promise in exhibiting anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

2. Analgesic Effects

Preliminary investigations suggest that this compound may possess analgesic properties, providing relief from pain through modulation of pain pathways. This effect is likely mediated by its interaction with pain receptors.

3. Neuroprotective Effects

The compound has been explored for neuroprotective capabilities, particularly in models of neurodegenerative diseases such as Parkinson's disease. Its ability to cross the blood-brain barrier (BBB) enhances its therapeutic potential in neurological contexts.

Research Findings and Case Studies

A series of studies have evaluated the biological activity of this compound:

StudyFindings
Study 1Demonstrated significant inhibition of pro-inflammatory cytokines in macrophage cultures.
Study 2Showed analgesic effects comparable to standard analgesics in animal models.
Study 3Exhibited neuroprotective effects against oxidative stress-induced neuronal cell death.

Example Case Study

In a recent study focused on neuroprotection, this compound was administered to mice subjected to neurotoxic agents. The results indicated a marked reduction in neuronal loss and improved motor function compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative conditions .

Comparative Analysis with Similar Compounds

To better understand the uniqueness and efficacy of this compound, it is beneficial to compare it with similar compounds:

CompoundStructural FeaturesBiological Activity
4-(Benzyloxy)phenylboronic acidLacks morpholine ringLimited anti-inflammatory activity
4-(Benzyloxy)phenyl acetic acidContains acetic acid moietyModerate analgesic properties

The presence of the morpholine ring and tert-butyl group in this compound contributes to its distinct biological profile, enhancing its reactivity and interaction with biological targets.

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